molecular formula C19H16F3N3OS B2512984 2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide CAS No. 932320-91-7

2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2512984
CAS No.: 932320-91-7
M. Wt: 391.41
InChI Key: IGWDMIPUQVVXTO-UHFFFAOYSA-N
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Description

2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide is a complex organic compound that features an imidazole ring, a sulfanyl group, and a trifluoromethyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide typically involves the formation of the imidazole ring followed by the introduction of the sulfanyl and acetamide groups. One common method involves the reaction of 1-methyl-5-phenyl-1H-imidazole-2-thiol with 4-(trifluoromethyl)phenylacetyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both the imidazole ring and the trifluoromethyl group makes it particularly versatile for various applications .

Properties

IUPAC Name

2-(1-methyl-5-phenylimidazol-2-yl)sulfanyl-N-[4-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3N3OS/c1-25-16(13-5-3-2-4-6-13)11-23-18(25)27-12-17(26)24-15-9-7-14(8-10-15)19(20,21)22/h2-11H,12H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGWDMIPUQVVXTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1SCC(=O)NC2=CC=C(C=C2)C(F)(F)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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